molecular formula C13H23ClN2 B2456499 4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride CAS No. 1052513-69-5

4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride

Cat. No.: B2456499
CAS No.: 1052513-69-5
M. Wt: 242.79
InChI Key: NNDPJEBYZOGUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride is a versatile chemical compound with a wide range of applications in scientific research and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound in various fields.

Properties

IUPAC Name

4-(butylaminomethyl)-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2.ClH/c1-4-5-10-14-11-12-6-8-13(9-7-12)15(2)3;/h6-9,14H,4-5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDPJEBYZOGUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride typically involves the reaction of N,N-dimethylaniline with butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability .

Chemical Reactions Analysis

4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride can be compared with other similar compounds, such as:

Biological Activity

4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and applications in scientific research and industry.

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H20ClN
  • Molecular Weight : 233.76 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of N,N-dimethylaniline with butylamine under controlled conditions. The reaction often requires a catalyst and is conducted at elevated temperatures to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest its potential application as an antimicrobial agent in pharmaceuticals and hygiene products.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study: Breast Cancer Cell Line (MCF-7)

A study investigated the effects of varying concentrations of this compound on MCF-7 cells over a 48-hour period:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The results indicate a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound can bind to various receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Applications in Research

This compound serves as a valuable tool in biochemical assays for studying enzyme interactions and cellular responses. Its versatility makes it suitable for various applications, including:

  • Development of antimicrobial agents.
  • Investigation of anticancer therapies.
  • Synthesis of novel organic compounds for industrial use.

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